2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted pyrazine with an appropriate alkylating agent under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These are structurally related and also possess significant bioactivity.
Uniqueness
2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutan-2-yl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-7(2)8(3)10-11(12(16)17)15-5-4-13-6-9(15)14-10/h7-8,13H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
SRAQBRAUUNPZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(N2CCNCC2=N1)C(=O)O |
Origin of Product |
United States |
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